molecular formula C17H25LiN2O4 B13848281 Vildagliptin Carboxylic Acid Lithium Salt Hydrate

Vildagliptin Carboxylic Acid Lithium Salt Hydrate

Cat. No.: B13848281
M. Wt: 328.4 g/mol
InChI Key: BEOLPNQOPQSVHF-HAVNFRMRSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vildagliptin Carboxylic Acid Lithium Salt Hydrate: is a derivative of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Vildagliptin works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, leading to improved glycemic control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vildagliptin Carboxylic Acid Lithium Salt Hydrate involves the hydrolysis of the cyano group in vildagliptin to form the carboxylic acid derivative. This is followed by the reaction with lithium hydroxide to form the lithium salt. The final product is then hydrated to obtain the hydrate form .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Vildagliptin Carboxylic Acid Lithium Salt Hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Vildagliptin Carboxylic Acid Lithium Salt Hydrate is used as a reference standard in pharmaceutical testing and research. It is also utilized in the development of new analytical methods for the quantification and analysis of vildagliptin and its derivatives .

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic effects and mechanisms of action in the treatment of type 2 diabetes mellitus. It is also used in pharmacokinetic and pharmacodynamic studies to understand its behavior in the body .

Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for diabetes management. It is also employed in quality control processes to ensure the consistency and efficacy of vildagliptin-containing products .

Mechanism of Action

Vildagliptin Carboxylic Acid Lithium Salt Hydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion and reduce glucagon release, leading to improved glycemic control .

Comparison with Similar Compounds

Uniqueness: Vildagliptin Carboxylic Acid Lithium Salt Hydrate is unique due to its specific chemical structure, which includes the lithium salt and hydrate forms. This unique structure may influence its pharmacokinetic properties and stability compared to other DPP-4 inhibitors .

Biological Activity

Vildagliptin Carboxylic Acid Lithium Salt Hydrate is a derivative of vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. This article explores its biological activity, pharmacodynamics, and relevant research findings.

Overview of Vildagliptin and Its Mechanism

Vildagliptin enhances insulin secretion and lowers glucagon levels in a glucose-dependent manner, making it effective for glycemic control in diabetic patients. It acts by inhibiting DPP-4, an enzyme that degrades incretin hormones, thereby prolonging their action and improving glucose metabolism.

Pharmacokinetics and Pharmacodynamics

Vildagliptin exhibits a target-mediated drug disposition (TMDD) model, indicating that it binds tightly to DPP-4. A study involving 13 type 2 diabetic patients demonstrated that vildagliptin concentrations increased slightly more than dose-proportionally due to limited DPP-4 availability. Key pharmacokinetic parameters included:

  • Non-saturable clearance: 36 L/h
  • Central volume of distribution: 22 L
  • Half-life of dissociation from DPP-4: 1.1 h
  • Half-life of hydrolysis: 6.3 h .

Effects on Glucose Metabolism

Research has shown that vildagliptin enhances the responsiveness of alpha-cells to both hyperglycemia and hypoglycemia. In a controlled study, participants receiving vildagliptin exhibited a significant increase in glucagon levels during hypoglycemic conditions compared to placebo, highlighting its role in maintaining glucose homeostasis .

Stability and Degradation Studies

Vildagliptin's stability has been assessed under various conditions. It was found to be sensitive to degradation in alkaline environments but stable in acidic conditions. Kinetic studies revealed:

  • Degradation in 1M NaOH: over 85% after 210 min at high temperatures.
  • Degradation rate constants (k): approximately 104s110^{-4}\text{s}^{-1} under various conditions .

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of vildagliptin and its derivatives:

  • Trial NCT00390520 assessed the impact of vildagliptin on glycemic control in drug-naive type 2 diabetic patients over 28 days. Results indicated improved glycemic profiles with minimal hypoglycemic risk .
  • A study focusing on the effects of vildagliptin on glucagon secretion showed a marked decrease in glucagon levels during meal tests, reinforcing its therapeutic potential in diabetes management .

Summary of Findings

ParameterValue
Non-saturable clearance36 L/h
Central volume of distribution22 L
Half-life (dissociation)1.1 h
Half-life (hydrolysis)6.3 h
Glucagon response increase+38% during hypoglycemia
Glucagon response decrease-41% during meal tests

Properties

Molecular Formula

C17H25LiN2O4

Molecular Weight

328.4 g/mol

IUPAC Name

lithium;(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C17H26N2O4.Li/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;/h11-13,18,23H,1-10H2,(H,21,22);/q;+1/p-1/t11-,12+,13-,16?,17?;/m0./s1

InChI Key

BEOLPNQOPQSVHF-HAVNFRMRSA-M

Isomeric SMILES

[Li+].C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C(=O)[O-]

Canonical SMILES

[Li+].C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.